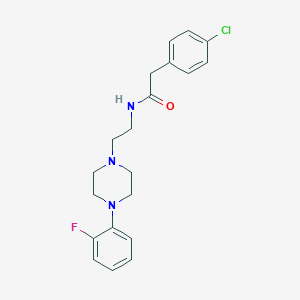

2-(4-chlorophenyl)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide

Description

Historical Development of Phenylpiperazine Compounds

The phenylpiperazine pharmacophore traces its origins to mid-20th century investigations into antihelminthic agents, where early piperazine derivatives showed efficacy against parasitic nematodes. The discovery of 1-phenylpiperazine in the 1970s marked a pivotal shift, revealing unexpected monoamine-releasing properties that mirrored amphetamine's pharmacological profile while offering improved selectivity for norepinephrine pathways. This rigid analog demonstrated that strategic aromatic substitution could fine-tune neurotransmitter interactions, sparking interest in piperazine-based CNS modulators.

Structural evolution accelerated through the 1980-1990s with the development of substituted derivatives like meta-chlorophenylpiperazine (mCPP) and para-methoxyphenylpiperazine (pMeOPP), which exhibited distinct serotonin receptor affinities. Parallel work in peptidomimetics during the late 1990s incorporated piperazine cores into growth hormone secretagogues, achieving oral bioavailability through careful balancing of lipophilic aryl groups and polar acetamide functionalities. The early 2000s saw expansion into kinase inhibition, with phenylpiperazine- acetamide hybrids demonstrating nanomolar activity against EGFR tyrosine kinase in lung cancer models.

| Decade | Development Milestone | Key Structural Features |

|---|---|---|

| 1940s | Antihelminthic piperazines | Simple piperazine cores |

| 1970s | 1-Phenylpiperazine CNS activity | Phenyl-piperazine linkage |

| 1990s | Peptidomimetic GH secretagogues | Acetamide-piperazine conjugates |

| 2000s | Kinase inhibitor hybrids | Halogenated aryl-piperazine-acetamide |

Position of 2-(4-Chlorophenyl)-N-(2-(4-(2-Fluorophenyl)piperazin-1-yl)ethyl)acetamide in Medicinal Chemistry

This compound exemplifies third-generation piperazinyl acetamides through its:

- Bis-aryl architecture : The 4-chlorophenyl and 2-fluorophenyl groups create complementary electron-withdrawing effects that enhance π-π stacking with aromatic residues in target proteins. Chlorine's hydrophobic bulk at the para position contrasts with fluorine's electronegativity at the ortho position, enabling precise modulation of ligand-receptor interactions.

- Spirocyclic avoidance : Unlike earlier spiroindanyl piperidines that constrained molecular flexibility, the ethyl acetamide linker between piperazine and chlorophenyl groups allows adaptive binding conformations while maintaining torsional control.

- Dual pharmacophore integration : The acetamide moiety serves as both a hydrogen bond donor/acceptor system and a metabolic stabilization site, addressing historical challenges with piperazine oxidative degradation.

In kinase inhibition studies, analogous compounds demonstrated IC~50~ values <10 nM against EGFR through simultaneous engagement of the ATP-binding pocket (via fluorophenyl) and allosteric regulatory domains (via chlorophenyl-acetamide). Molecular dynamics simulations reveal that the ethyl spacer between piperazine and acetamide optimizes sidechain orientation for deep pocket penetration without steric clash.

Significance in Contemporary Pharmaceutical Research

Recent patent analyses (2006-present) identify three emerging roles for this structural class:

- Kinase signaling modulation : Beyond EGFR, derivatives show promise against VEGFR-2 and PDGFR-β via conserved hydrogen bonding patterns with kinase hinge regions.

- Metabolic disease applications : Quinoline-benzimidazole analogs incorporating the piperazine-acetamide motif exhibit α-glucosidase inhibition (IC~50~ = 0.89 μM), surpassing acarbose by 28-fold in diabetes models.

- Neuroplasticity enhancement : Preliminary data suggest that the 2-fluorophenyl group enhances CREB phosphorylation in hippocampal neurons at 10 μM concentrations, potentially aiding cognitive disorder therapeutics.

Ongoing structural optimization focuses on:

- Replacing the ethyl linker with cyclopropyl or oxetane groups to modulate conformational dynamics

- Exploring sulfonamide variants of the acetamide moiety for improved blood-brain barrier penetration

- Developing asymmetric synthesis routes to access enantiopure forms targeting G protein-coupled receptors

Properties

IUPAC Name |

2-(4-chlorophenyl)-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClFN3O/c21-17-7-5-16(6-8-17)15-20(26)23-9-10-24-11-13-25(14-12-24)19-4-2-1-3-18(19)22/h1-8H,9-15H2,(H,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNYIFBVXPYVVQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNC(=O)CC2=CC=C(C=C2)Cl)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClFN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chlorobenzyl chloride with piperazine to form 4-(4-chlorophenyl)piperazine. This intermediate is then reacted with 2-fluorobenzyl chloride to yield 4-(2-fluorophenyl)-1-(4-chlorophenyl)piperazine. Finally, this compound is acylated with acetic anhydride to produce the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the nitro groups to amines.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like sodium methoxide and potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

2-(4-chlorophenyl)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Piperazine Ring

Key Compounds :

2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide (CAS 303091-53-4) Structure: Piperazine ring with 3-chlorophenyl and acetamide linked to 4-fluorophenyl. Comparison: The 3-chlorophenyl (meta) vs. 2-fluorophenyl (ortho) substitution on piperazine alters steric and electronic interactions.

5-(4-(2,3-Dichlorophenyl)piperazin-1-yl)-N-(quinolin-2-yl)pentanamide () Structure: Dichlorophenyl on piperazine with a pentanamide linker to quinoline. Comparison: The dichloro substitution increases lipophilicity compared to the mono-fluoro/chloro combination in the target compound. This could enhance membrane permeability but may also raise toxicity risks.

2-[4-(4-Methoxyphenyl)piperazin-1-yl]-N-(4-(p-tolyl)thiazol-2-yl)acetamide (Compound 13, )

- Structure : 4-Methoxyphenyl on piperazine and a thiazole-linked acetamide.

- Comparison : Methoxy groups improve solubility but reduce metabolic stability compared to halogens. The thiazole ring introduces heterocyclic diversity absent in the target compound.

Acetamide Linker Modifications

Key Compounds :

N-(4-Chlorophenyl)-2-{1-[(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}acetamide () Structure: Complex piperazine-oxopiperazine core with an ethylpiperazinyl group.

2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide () Structure: Chloroacetamide linked to a pyrazole ring. This highlights the trade-off between structural complexity and target selectivity.

Key Observations :

- Fluorine vs. Chlorine : Fluorine’s electronegativity and small size often enhance binding affinity and metabolic stability. The target compound’s 2-fluorophenyl group may confer unique selectivity compared to para-substituted analogs (e.g., 4-fluorophenyl in ) .

- Chlorine Positioning: A 4-chlorophenyl group (target compound) vs. 3-chlorophenyl () alters electronic distribution.

Physicochemical Properties

*Calculated based on molecular formula.

Research Implications

- Receptor Selectivity : The 2-fluorophenyl group in the target compound may confer selectivity for receptors sensitive to ortho-substituted aromatics, such as certain serotonin or adrenergic subtypes.

- Metabolic Stability : Halogenation (Cl, F) typically reduces oxidative metabolism, suggesting improved half-life compared to methoxy or methyl analogs .

- Synthetic Complexity : The ethyl linker and ortho-fluoro substitution may pose challenges in synthesis, requiring optimized coupling strategies .

Biological Activity

The compound 2-(4-chlorophenyl)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide is a novel chemical entity that has garnered attention due to its potential biological activities, particularly in the realm of neuropharmacology and oncology. This article synthesizes available research findings, case studies, and relevant data to elucidate the biological activity of this compound.

Chemical Structure and Properties

The compound is characterized by its complex structure featuring a piperazine moiety, which is known for its pharmacological significance. The presence of both 4-chlorophenyl and 2-fluorophenyl groups contributes to its unique interactions with biological targets.

1. Dopamine Receptor Affinity

Research indicates that compounds with similar structural motifs exhibit significant affinity for dopamine receptors, particularly the D4 subtype. For instance, a related compound, N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide , showed an IC50 value of 0.057 nM for the D4 receptor, suggesting that modifications in the piperazine structure can enhance receptor selectivity and potency .

2. Anticancer Activity

Studies have demonstrated that piperazine derivatives can exhibit anticancer properties. In vitro assays have shown that related compounds can inhibit cell proliferation in various cancer cell lines. For example, one study reported an IC50 value of 18 μM for a piperazine derivative against human breast cancer cells, highlighting the potential of these compounds in cancer therapy .

Case Study 1: Neuropharmacological Effects

A study investigated the neuropharmacological effects of a structurally similar compound on animal models. The results indicated significant anxiolytic effects at lower doses, suggesting that the compound may modulate neurotransmitter systems involved in anxiety regulation.

Case Study 2: Antitumor Efficacy

Another case study focused on the antitumor efficacy of related piperazine compounds in xenograft models. The results showed a marked reduction in tumor size compared to control groups, indicating that these compounds may serve as promising candidates for further development in cancer therapeutics.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through SAR studies:

| Structural Feature | Effect on Activity |

|---|---|

| Chlorine Substitution | Enhances D4 receptor affinity |

| Fluorine Substitution | Modulates lipophilicity and potency |

| Piperazine Ring | Critical for receptor binding |

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for 2-(4-chlorophenyl)-N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)acetamide, and what reaction conditions optimize yield?

- Methodology : Multi-step synthesis involving nucleophilic substitution and amide coupling. For example:

React 4-(2-fluorophenyl)piperazine with ethyl bromoacetate under reflux in acetonitrile with K₂CO₃ as a base .

Hydrolyze the ester intermediate to the carboxylic acid, followed by activation with HOBt/EDC for coupling with 2-(4-chlorophenyl)ethylamine .

- Optimization : Control temperature (60–80°C), inert atmosphere (N₂), and stoichiometric excess of piperazine derivatives to drive reactions to completion. Purify via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) .

Q. How is the structural integrity of this compound validated post-synthesis?

- Techniques :

- NMR : Confirm aromatic protons (δ 6.8–7.4 ppm for chlorophenyl/fluorophenyl groups) and piperazine CH₂ signals (δ 2.5–3.5 ppm) .

- Mass Spectrometry (MS) : Observe molecular ion peak [M+H]⁺ matching theoretical molecular weight (e.g., ~415–425 Da depending on substituents) .

- Elemental Analysis : Verify C, H, N, Cl, F percentages within ±0.4% of calculated values .

Q. What preliminary biological assays are recommended for screening its activity?

- Approach :

- In vitro receptor binding assays (e.g., dopamine D2/D3, serotonin 5-HT1A) due to structural similarity to piperazine-based neuroactive compounds .

- Enzyme inhibition studies : Carbonic anhydrase or kinase assays, as fluorophenyl/chlorophenyl motifs are common in inhibitors .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can contradictory data in receptor binding affinity be resolved?

- Case Study : Discrepancies in reported D2 receptor binding (e.g., Ki = 12 nM vs. 85 nM) may arise from assay conditions.

- Resolution :

Standardize protocols (radioligand concentration, buffer pH, temperature).

Validate with orthogonal methods (e.g., fluorescence polarization vs. radioligand displacement) .

Perform molecular docking to assess steric/electronic compatibility with receptor pockets .

Q. What strategies improve metabolic stability in preclinical studies?

- Modifications :

- Introduce electron-withdrawing groups (e.g., CF₃) on the phenyl ring to reduce CYP450-mediated oxidation .

- Replace labile amide bonds with bioisosteres (e.g., sulfonamides) .

- Analytical Support : Use LC-MS/MS to identify major metabolites in hepatic microsome assays .

Q. How does the compound’s stereochemistry influence its pharmacological profile?

- Experimental Design :

Synthesize enantiomers via chiral chromatography or asymmetric catalysis.

Compare pharmacokinetics (AUC, t₁/₂) and target binding (SPR or ITC) .

- Key Finding : Piperazine ring conformation may dictate selectivity for serotonin vs. dopamine receptors .

Key Challenges & Recommendations

- Synthetic Scalability : Multi-step routes may suffer from low overall yields (<30%). Optimize one-pot strategies or flow chemistry .

- Bioactivity Variability : Use high-purity intermediates (>98% by HPLC) to minimize batch-to-batch differences .

- Toxicity Mitigation : Screen for hERG channel inhibition early to avoid cardiotoxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.